4-Bromo-3-(4-methylpiperazin-1-yl)phenol
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Overview
Description
4-Bromo-3-(4-methylpiperazin-1-yl)phenol is a chemical compound with the molecular formula C11H15BrN2O and a molecular weight of 271.16 g/mol This compound is characterized by the presence of a bromine atom, a phenol group, and a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(4-methylpiperazin-1-yl)phenol typically involves the reaction of 4-bromo-3-nitrophenol with 1-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(4-methylpiperazin-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation using Pd/C are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution of the bromine atom can result in various substituted phenol derivatives .
Scientific Research Applications
4-Bromo-3-(4-methylpiperazin-1-yl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(4-methylpiperazin-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and phenol group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(4-methylpiperazin-1-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
4-Bromo-3-(4-methylpiperazin-1-yl)benzamide: Contains a benzamide group instead of a phenol group.
4-Bromo-3-(4-methylpiperazin-1-yl)benzoic acid: Features a carboxylic acid group in place of the phenol group.
Uniqueness
4-Bromo-3-(4-methylpiperazin-1-yl)phenol is unique due to the presence of both a bromine atom and a phenol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the piperazine ring enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
4-bromo-3-(4-methylpiperazin-1-yl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-13-4-6-14(7-5-13)11-8-9(15)2-3-10(11)12/h2-3,8,15H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVJNMFYHQMFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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